molecular formula C16H16N8 B2389650 (2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile CAS No. 303996-79-4

(2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile

Cat. No.: B2389650
CAS No.: 303996-79-4
M. Wt: 320.36
InChI Key: LPFONXIYMZCDSS-NTUHNPAUSA-N
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Description

(2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile is a complex organic compound that features both a dimethylamino group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile typically involves multi-step reactions. One common method involves the copper-catalyzed click reaction of azides with alkynes to form the triazole ring . This reaction is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the dimethylamino group.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly with enzymes and receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile lies in its combination of a dimethylamino group and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c1-23(2)14-5-3-12(4-6-14)7-13(8-17)16-20-15(21-22-16)9-24-11-18-10-19-24/h3-7,10-11H,9H2,1-2H3,(H,20,21,22)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFONXIYMZCDSS-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NNC(=N2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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